molecular formula C11H20O3 B1353817 Ethyl 4-oxononanoate CAS No. 37174-92-8

Ethyl 4-oxononanoate

Cat. No.: B1353817
CAS No.: 37174-92-8
M. Wt: 200.27 g/mol
InChI Key: RHHOUINGCOVIBN-UHFFFAOYSA-N
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Description

Ethyl 4-oxononanoate (CAS: 37174-96-2) is a keto-ester compound with the molecular formula C₁₁H₂₀O₃ and a molecular weight of 200.28 g/mol . Structurally, it consists of a nine-carbon aliphatic chain with a ketone group at the fourth position and an ethyl ester moiety at the terminal carboxyl group. This compound is primarily synthesized via ozonolysis of 6-methylhept-5-en-2-one, followed by esterification, as reported in asymmetric synthesis protocols for tropinone derivatives and 1,3-amino alcohols . Its key applications include serving as a precursor for ketal-protected esters, which are intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxononanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-oxononanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation and crystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxononanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: Ethyl 4-oxononanoate serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various reactions to form derivatives that are useful in pharmaceuticals and agrochemicals .

2. Biology:

  • Biological Activity Studies: Research has indicated that this compound may exhibit biological activities, including interactions with enzymes. Its potential role as a substrate for specific enzymes suggests avenues for further exploration in enzymology and metabolic studies.

3. Medicine:

  • Therapeutic Potential: The compound is being investigated for its therapeutic properties, particularly as a precursor in drug synthesis. Its structural features may contribute to the development of new pharmaceutical agents targeting various diseases .

4. Industrial Applications:

  • Production of Fragrances and Flavors: this compound is utilized in the production of fragrances and flavors due to its pleasant aroma profile. It finds applications in the cosmetic and food industries, enhancing product appeal .

Data Tables

Application Area Description Example Studies
ChemistryIntermediate for organic synthesisSynthesis of complex esters and derivatives
BiologyEnzyme interactionsStudies on metabolic pathways involving this compound
MedicinePrecursor in drug developmentInvestigations into therapeutic compounds derived from this compound
IndustryFragrance/flavor productionUse in cosmetic formulations and food products

Case Studies

  • Synthesis of Bioactive Compounds:
    • In a study focusing on the synthesis of bioactive compounds, this compound was used as a key intermediate. The resulting compounds exhibited significant biological activity against specific targets, showcasing its utility in medicinal chemistry .
  • Enzymatic Studies:
    • Research examining the enzymatic interactions of this compound highlighted its role as a substrate for various enzymes. This study provided insights into its metabolic pathways and potential applications in biotechnology .
  • Industrial Production Methods:
    • A case study on industrial production methods revealed that continuous flow reactors could optimize the synthesis of this compound, enhancing yield and purity levels. This approach demonstrates its feasibility for large-scale applications in fragrance production.

Mechanism of Action

The mechanism of action of ethyl 4-oxononanoate involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of ethyl 4-oxononanoate, highlighting differences in molecular properties, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Synthesis Method Applications/Significance Sources
This compound C₁₁H₂₀O₃ 200.28 37174-96-2 Ketone, ethyl ester Ozonolysis of 6-methylhept-5-en-2-one Precursor for ketal-protected esters
Mthis compound C₁₀H₁₈O₃ 186.25 37174-92-8 Ketone, methyl ester Isolation from Camellia sinensis (tea plant) Natural product in tea extracts
Methyl 2-(2-(naphthalen-2-yl)ethyl)-4-oxononanoate (5v) C₁₈H₂₆ClO₃ 325.16 (HRMS) - Ketone, methyl ester, naphthyl Visible-light-mediated bromine radical reaction Intermediate in flavonoid synthesis
Methyl 2-(4-acetoxyphenethyl)-4-oxononanoate (5r) C₁₈H₂₅ClO₃ 325.16 (HRMS) - Ketone, methyl ester, acetoxy Bromine radical-mediated synthesis Synthetic intermediate
Methyl 2-(3-methoxyphenethyl)-4-oxononanoate (5t) C₁₉H₂₉O₃ 305.21 (HRMS) - Ketone, methyl ester, methoxy Bromine radical-mediated synthesis Synthetic intermediate
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate C₁₉H₂₇NO₃S 373.49 898783-39-6 Ketone, ethyl ester, thiomorpholine Not specified Potential bioactive compound

Key Observations

Functional Group Influence: Ethyl and methyl esters differ in chain length and lipophilicity. This compound’s longer chain (C₁₁) enhances steric bulk compared to methyl analogs (C₁₀) .

Synthesis Methods: this compound is synthesized via ozonolysis, a method favoring controlled oxidation . Methyl derivatives (5v, 5r, 5t) employ visible-light-mediated bromine radical reactions, enabling efficient C–H functionalization under mild conditions .

Spectroscopic Data: ¹³C NMR Shifts: this compound’s ketone carbonyl resonates at δ 208.92 ppm, while methyl analogs show upfield shifts (e.g., δ 209.11 ppm for 5t) due to electronic effects of substituents . C₁₈H₂₅ClO₃ formula) suggest possible nomenclature errors in source materials .

Applications: this compound is critical in asymmetric synthesis, whereas methyl derivatives are intermediates for flavonoids and bioactive molecules . Ethyl 6-oxohexanoate () demonstrates how chain length and heterocyclic substituents (thiomorpholine) expand utility in drug discovery .

Biological Activity

Ethyl 4-oxononanoate, a compound with the molecular formula C₁₁H₂₄O₃, has garnered attention in scientific research for its potential biological activities and applications across various fields, including biochemistry, pharmacology, and industrial chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by a carbonyl group adjacent to an ethyl ester functional group, which contributes to its reactivity and biological properties. The compound is studied for its interactions with enzymes and cellular pathways, suggesting potential therapeutic applications. It may act as a substrate for specific enzymes, leading to the formation of biologically active metabolites. This interaction is crucial in understanding its role in metabolic processes and potential therapeutic effects.

1. Enzyme Interactions

Research indicates that this compound may interact with various enzymes, affecting metabolic pathways. For instance, it has been observed to influence the activity of mitochondrial enzymes, potentially altering energy metabolism and oxidative stress responses in cells .

2. Antioxidant Properties

The compound exhibits antioxidant properties that may help mitigate oxidative stress. Similar compounds like 4-oxo-2-nonenal (4-ONE) have been shown to impact mitochondrial function and oxidative damage. This compound's structural similarities suggest it may also possess protective effects against oxidative damage in cellular systems .

Case Study: Mitochondrial Function

A study investigating the effects of lipid peroxidation products on bovine heart mitochondria revealed that compounds similar to this compound could significantly alter mitochondrial structure and function. The study demonstrated that these compounds could inhibit mitochondrial antioxidant systems, leading to increased oxidative stress and cellular damage .

Table 1: Effects on Mitochondrial Parameters

ParameterControl (Ethanol)4-HNE (1 mM)4-ONE (1 mM)
Oxygen Consumption Rate (OCR)BaselineDecreasedSignificantly Decreased
Mitochondrial PermeabilityNormalIncreasedIncreased
Morphological ChangesNormalAlteredMore Altered

The results indicate that while both 4-HNE and 4-ONE affect mitochondrial function, the latter exhibits a more pronounced impact on mitochondrial integrity and function .

3. Pharmacological Applications

This compound is being explored for potential therapeutic applications. Its ability to modulate enzyme activity suggests it could be developed as a precursor in drug synthesis or as a therapeutic agent targeting specific metabolic pathways .

Q & A

Basic Research Questions

Q. How can researchers identify and characterize Ethyl 4-oxononanoate in a mixture of esters?

  • Methodological Answer : this compound can be distinguished using gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching. The compound’s molecular weight (200.28 g/mol) and CAS number (276.30) from validated databases like SciFinder or Reaxys should be cross-referenced . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, can confirm structural features such as the ethyl ester group and ketone functionality. For example, the ketone proton at δ 2.4–2.6 ppm and the ethyl group’s triplet at δ 1.2–1.3 ppm are diagnostic .

Q. What are the standard protocols for synthesizing this compound?

  • Methodological Answer : A common approach involves the Claisen condensation of ethyl acetoacetate with hexanoic acid derivatives under basic conditions. Reaction optimization requires monitoring pH (8–10) and temperature (60–80°C) to minimize side products like β-keto ester degradation. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures ≥95% purity .

Q. How can researchers assess the purity of this compound for kinetic studies?

  • Methodological Answer : Purity is validated using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm. Calibrate against a certified reference standard (CRS) from authoritative sources like NIST. Discrepancies in melting points or optical rotation values compared to literature (e.g., NIST Chemistry WebBook) indicate impurities requiring recrystallization .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s reactivity in catalytic hydrogenation?

  • Methodological Answer : Use a controlled-pressure hydrogenation reactor with palladium-on-carbon (Pd/C) or Raney nickel catalysts. Independent variables include catalyst loading (1–5 wt%), hydrogen pressure (1–5 atm), and temperature (25–80°C). Monitor reaction progress via in-situ IR spectroscopy to track ketone reduction (disappearance of C=O stretch at ~1700 cm1^{-1}). Statistical tools like ANOVA should analyze yield variations across trials .

Q. How should researchers resolve contradictory data in this compound’s thermal stability studies?

  • Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) results may arise from moisture content or heating rate inconsistencies. Replicate experiments under inert atmospheres (N2_2 or Ar) with controlled humidity (<5% RH). Compare decomposition onset temperatures (Tonset_{onset}) across multiple trials and apply error bars (±2°C) to assess significance. Cross-validate with differential scanning calorimetry (DSC) to detect exothermic/endothermic events .

Q. What strategies are effective for isotopic labeling of this compound to trace metabolic pathways?

  • Methodological Answer : Incorporate deuterium (2^2H) at the α-position via base-catalyzed H/D exchange using D2_2O and NaOD. Confirm labeling efficiency (>98%) via mass spectrometry (MS) and 2^2H NMR. For 13^{13}C labeling, synthesize from 13^{13}C-enriched precursors (e.g., 13^{13}C-hexanoic acid) and validate using isotope ratio mass spectrometry (IRMS) .

Q. How can researchers design experiments to investigate this compound’s synergistic effects with other esters?

  • Methodological Answer : Use a factorial design to test binary mixtures with esters like ethyl acetate or methyl octanoate. Measure synergistic parameters (e.g., vapor-liquid equilibrium shifts) via headspace GC. Control variables include molar ratios (1:1 to 1:5) and temperature (25–50°C). Statistical models like response surface methodology (RSM) quantify interaction effects .

Q. Data Analysis and Validation

Q. What statistical methods are critical for analyzing this compound’s solvent effects on reaction kinetics?

  • Methodological Answer : Fit kinetic data (e.g., rate constants) to the Eyring-Polanyi equation using nonlinear regression. Compare solvent polarity (via Kamlet-Taft parameters) using multivariate analysis. Report confidence intervals (95%) and p-values to validate solvent-dependent trends. Outliers should be scrutinized for solvent purity issues (e.g., peroxide content in ethers) .

Q. How should researchers validate computational models predicting this compound’s spectroscopic properties?

  • Methodological Answer : Compare density functional theory (DFT)-calculated IR/NMR spectra with experimental data. Use root-mean-square deviation (RMSD) analysis for vibrational modes (<10 cm1^{-1} acceptable) and chemical shifts (<0.5 ppm for 1^1H NMR). Validate solvation models (e.g., COSMO-RS) against experimental dielectric constant-dependent data .

Q. What protocols ensure reproducibility in this compound’s degradation studies under UV light?

  • Methodological Answer : Use a calibrated UV chamber (λ = 254 nm, intensity 1.5 mW/cm2^2) and monitor irradiance with a radiometer. Quantify degradation products (e.g., 4-oxononanoic acid) via LC-MS/MS. Include control samples shielded from UV to rule out thermal degradation. Report photon flux and quantum yield calculations to enable cross-lab comparisons .

Q. Experimental Design Pitfalls

Q. What are common errors in designing dose-response studies with this compound?

  • Methodological Answer : Avoid oversaturating biological systems by testing a logarithmic concentration range (e.g., 1 nM–100 μM). Normalize responses to vehicle controls (e.g., DMSO <0.1%). Use Hill slope analysis to detect cooperative effects. Replicate experiments across cell lines or in vivo models to confirm mechanistic specificity .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Standardize precursor sourcing (e.g., CAS-certified hexanoic acid) and reaction conditions (e.g., strict temperature control ±1°C). Implement quality control (QC) checks via 1^1H NMR integration of key protons (e.g., ethyl ester CH3_3) to ensure >98% consistency. Document deviations in lab notebooks for traceability .

Q. Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data for this compound in publications?

  • Methodological Answer : Include raw spectra in supplementary materials with baseline correction annotations. Use overlays to highlight discrepancies and discuss potential causes (e.g., solvent impurities, instrumental drift). Reference analogous compounds’ spectra from peer-reviewed databases like SDBS .

Q. What open-science practices enhance the reproducibility of this compound research?

  • Methodological Answer : Deposit raw NMR, MS, and chromatographic data in repositories like Zenodo or Figshare with CC-BY licenses. Provide detailed metadata (e.g., instrument calibration logs, solvent batch numbers). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for all datasets .

Properties

IUPAC Name

ethyl 4-oxononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHOUINGCOVIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498380
Record name Ethyl 4-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37174-92-8
Record name Ethyl 4-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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